![molecular formula C17H19NO3 B4709539 N-[2-(4-methoxyphenoxy)ethyl]-4-methylbenzamide](/img/structure/B4709539.png)
N-[2-(4-methoxyphenoxy)ethyl]-4-methylbenzamide
Overview
Description
Synthesis Analysis The synthesis and structure-activity relationship studies of related compounds have provided insights into the structural modifications and their effects on chemical and biological properties. For instance, derivatives of benzamides have been synthesized with various substitutions, influencing their affinity towards specific receptors and their overall chemical behavior. Studies on related compounds, such as N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, have shown that modifications on the amide bond and alkyl chain can significantly affect receptor affinity (Perrone et al., 2000).
Molecular Structure Analysis The molecular structure of compounds closely related to N-[2-(4-methoxyphenoxy)ethyl]-4-methylbenzamide, such as N-3-hydroxyphenyl-4-methoxybenzamide, has been determined through methods like X-ray diffraction and DFT calculations. These analyses reveal the influence of intermolecular interactions on molecular geometry, showcasing the importance of dimerization and crystal packing in determining the conformation of aromatic rings (Karabulut et al., 2014).
Chemical Reactions and Properties Chemical reactions involving substituted benzamides, such as methoxy-(2-trimethylsilyl)ethoxycarbene reactions with Michael acceptors and hydroxylic compounds, illustrate the reactivity of these compounds under different conditions. These reactions can lead to complex rearrangements and the formation of orthoformates, demonstrating the diverse chemical behavior of benzamide derivatives (Pole et al., 1996).
Physical Properties Analysis The physical properties of related compounds, such as their molar refraction and polarizability, can be studied through density and refractive index measurements. These properties provide insights into the polarizability effects of benzamides and how they change with drug concentration, which is crucial for understanding their behavior in different environments (Sawale et al., 2016).
Chemical Properties Analysis The synthesis and evaluation of derivatives, such as those showing gastroprokinetic activity, reveal the impact of structural modifications on the chemical properties and biological activities of benzamide compounds. These studies help in understanding the essential features for activity and the role of the amide bond in such molecules (Kalo et al., 1995).
Safety and Hazards
While specific safety and hazard information for “N-[2-(4-methoxyphenoxy)ethyl]-4-methylbenzamide” is not available, it’s important to handle all chemical compounds with care, using appropriate safety measures. Always refer to the material safety data sheet (MSDS) for the compound for detailed safety information .
Future Directions
“N-[2-(4-methoxyphenoxy)ethyl]-4-methylbenzamide” and related secondary amines are important starting materials for the preparation of compounds such as dithiocarbamates and dyes, among others, and form the constituents of many pharmaceuticals . Therefore, future research could focus on exploring these applications further.
properties
IUPAC Name |
N-[2-(4-methoxyphenoxy)ethyl]-4-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-13-3-5-14(6-4-13)17(19)18-11-12-21-16-9-7-15(20-2)8-10-16/h3-10H,11-12H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPROINNJWMKKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCOC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201322146 | |
Record name | N-[2-(4-methoxyphenoxy)ethyl]-4-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201322146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
36.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49669751 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
295361-33-0 | |
Record name | N-[2-(4-methoxyphenoxy)ethyl]-4-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201322146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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